(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)11-5-7-12(8-6-11)22-16-13(15(21)23)9-10-3-1-2-4-14(10)24-16/h1-9H,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHHUVDAKSZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous sodium carbonate or hydrogen carbonate at room temperature. The reaction proceeds via deprotonation of the active methylene group in the cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization eliminates water, forming the 2-imino-2H-chromene-3-carboxamide intermediate.
Optimization Insights:
-
Solvent: Aqueous systems enhance reaction rates due to improved solubility of inorganic bases.
-
Base: Sodium bicarbonate (pH ~8.5) minimizes side reactions compared to stronger bases like NaOH.
-
Yield: Reports indicate yields exceeding 85% for analogous chromene derivatives.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring is introduced via nucleophilic trifluoromethylation or through pre-functionalized building blocks.
HFO-1234yf as a CF₃ Source
Recent advancements utilize HFO-1234yf (2,3,3,3-tetrafluoropropene), an environmentally benign refrigerant, as a trifluoromethylating agent. Trifluoromethyl ynones derived from HFO-1234yf undergo Michael addition with 2-hydroxybenzaldehyde derivatives, followed by cyclization to form 2-trifluoromethylchromenes.
Procedure Summary:
-
Trifluoromethyl Ynone Synthesis: React HFO-1234yf with acetylene derivatives under Cu(I) catalysis.
-
Michael Addition-Cyclization: Treat the ynone with 2-hydroxybenzaldehyde in toluene at 90°C for 12 hours.
Advantages:
Imino Group Formation via Condensation
The imino (C=N) group is installed through condensation between the chromene carbonyl and a 4-(trifluoromethyl)aniline derivative.
Acid-Catalyzed Condensation
In a typical protocol, the chromene-3-carboxylic acid is activated with a coupling agent (e.g., TBTU) and reacted with 4-(trifluoromethyl)aniline in acetonitrile.
Key Data:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Coupling Agent | TBTU, Triethylamine | 92% | |
| Solvent | Acetonitrile | - | |
| Reaction Time | 24 hours | - |
Mechanistic Notes:
-
TBTU activates the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by the amine.
-
Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times.
Carboxamide Installation
The final carboxamide group is introduced either during the Knoevenagel step (via cyanoacetamide precursors) or through post-cyclization amidation.
Post-Cyclization Amidation
Ethyl 2-oxo-2H-chromene-3-carboxylate intermediates are hydrolyzed to carboxylic acids and then coupled with amines using TBTU.
Example Protocol:
-
Hydrolysis: Reflux ethyl chromene-3-carboxylate in NaOH/EtOH (90°C, 2 h).
-
Amidation: React the carboxylic acid with acetamide in acetonitrile/TBTU (24 h, room temperature).
Yield Optimization:
-
Molar Ratio: A 1:1.2 ratio of acid to amine minimizes unreacted starting material.
-
Purity: Recrystallization from diethyl ether/petrol ether (3:1) achieves >98% purity.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing reaction parameters for cost-efficiency and safety.
Continuous Flow Reactors
Chromene cyclization and trifluoromethylation steps benefit from continuous flow systems, which enhance heat transfer and reduce reaction times.
Reported Advantages:
Catalyst Recycling
Heterogeneous catalysts (e.g., immobilized lipases) enable reagent recycling in amidation steps, reducing waste.
Analytical Characterization
Rigorous characterization ensures structural fidelity and purity.
Spectroscopic Data
Biological Activity
(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound characterized by a chromene core structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group in its structure enhances its pharmacological properties, making it a subject of interest in various studies focusing on its biological activity.
- Molecular Formula : CHFNO
- Molecular Weight : 348.28 g/mol
- CAS Number : 1327177-92-3
The biological activity of (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be attributed to its interaction with various molecular targets:
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration.
- Enzyme Interaction : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation, leading to potential anticancer and anti-inflammatory effects.
Anticancer Activity
Studies have indicated that compounds with similar chromene structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of chromene have shown activity against breast cancer cells (MCF-7), suggesting that (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may also possess similar properties.
Enzyme Inhibition
Research indicates that compounds featuring the trifluoromethyl group can act as inhibitors for enzymes such as:
- Cholinesterases : Compounds with this group have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Cyclooxygenase-2 (COX-2) and Lipoxygenases (LOX) : The compound has been evaluated for its inhibitory effects on COX-2 and LOX, which are critical in inflammatory pathways.
Study 1: In Vitro Evaluation of Biological Activity
A study published in 2019 explored the biological activities of chromene derivatives, including those with trifluoromethyl substitutions. The findings highlighted:
- Moderate inhibition of AChE with an IC value of approximately 19.2 μM.
- Dual inhibitory effects against AChE and BChE for certain derivatives, indicating potential for treating neurodegenerative diseases .
| Compound | AChE IC (μM) | BChE IC (μM) |
|---|---|---|
| Compound 3b | 10.4 | 7.7 |
| Compound 3e | 5.4 | 9.9 |
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide and target enzymes. The results suggest strong hydrogen bonding interactions facilitated by the trifluoromethyl group, enhancing binding affinity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene-3-carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Chromene-3-carboxamide Derivatives
*Lipophilicity estimated via HPLC retention factors (log k) as per methods in .
Key Observations :
Trifluoromethyl vs. In contrast, bromine (as in ) increases molecular weight significantly, which may limit bioavailability.
Aromatic vs. Heterocyclic Modifications :
- Derivatives with heterocyclic substituents (e.g., tetrahydrofuran in ) exhibit enhanced solubility but reduced rigidity compared to purely aromatic analogs.
N-Substituent Effects :
- Acetylation (e.g., ) or phenyl substitution (e.g., ) at the carboxamide nitrogen modulates solubility and hydrogen-bonding capacity, influencing pharmacokinetics .
Biological Implications :
- The -CF₃ group in the target compound is associated with resistance to oxidative metabolism, a feature leveraged in antiviral and CNS-active pharmaceuticals (e.g., vicriviroc maleate ).
- Chlorine and fluorine substituents (e.g., ) may enhance binding to halogen-bond-accepting targets, such as kinase enzymes .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1 : Formation of the chromene core through cyclization of 2-hydroxybenzaldehyde derivatives with malononitrile or ethyl acetoacetate.
- Step 2 : Introduction of the trifluoromethylphenyl imino group via Schiff base formation using 4-(trifluoromethyl)aniline under acidic catalysis (e.g., acetic acid) .
- Step 3 : Amidation at the 3-carboxyl position using coupling agents like EDC/HOBt.
- Optimization : Reaction yields (>70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or ethanol), and catalyst choice (e.g., p-toluenesulfonic acid for imine formation) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR verify the Z-configuration of the imine bond (δ 8.2–8.5 ppm for imine proton) and chromene backbone (aromatic protons at δ 6.8–7.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 407.1) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms planarity of the chromene-imine system .
Q. What preliminary biological activities have been reported for this compound?
- Screening Data :
- In vitro assays : Anti-proliferative activity against HeLa cells (IC ~15 µM) via apoptosis induction .
- Enzyme inhibition : Moderate inhibition of COX-2 (40% at 10 µM) and tyrosinase (35% at 10 µM) .
- Methods : MTT assays, flow cytometry, and enzymatic colorimetric assays are standard .
Advanced Research Questions
Q. How do substituent variations (e.g., trifluoromethyl position) impact bioactivity?
- Structure-Activity Relationship (SAR) :
- Trifluoromethyl at para position : Enhances metabolic stability and lipophilicity (logP ~3.2), improving membrane permeability .
- Ortho/meta substitutions : Reduce activity due to steric hindrance (e.g., IC increases to >50 µM for 3-CF analogs) .
- Methodology : Comparative assays using analogs with systematic substituent changes, paired with molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What strategies mitigate synthetic challenges like imine bond isomerization?
- Isomer Control :
- Z-configuration stabilization : Use of bulky substituents (e.g., 4-CF) and low-temperature crystallization (0–4°C) to prevent E/Z isomerization .
- Chromatographic separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves isomers with >95% purity .
Q. How is the compound’s stability under physiological conditions assessed?
- Biopharmaceutical Profiling :
- pH stability : Incubation in buffers (pH 1.2–7.4) shows decomposition <10% over 24 hours at 37°C .
- Plasma stability : LC-MS/MS analysis reveals 85% intact compound after 4 hours in human plasma .
- Light sensitivity : UV-Vis spectroscopy tracks degradation (λ 320 nm) under UV light, requiring storage in amber vials .
Q. What computational models predict its pharmacokinetic properties?
- In silico Tools :
- ADMET Prediction : SwissADME estimates moderate bioavailability (F~30%), CYP3A4 metabolism, and blood-brain barrier penetration (logBB ~0.1) .
- PASS Algorithm : Predicts anti-inflammatory (Pa = 0.72) and anticancer (Pa = 0.65) potential based on chromene scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
